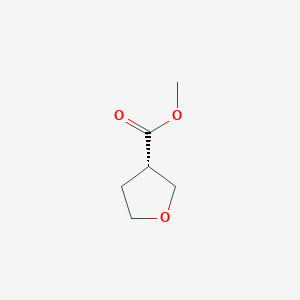

(S)-Methyl tetrahydrofuran-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-oxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Validation of (S)-Methyl Tetrahydrofuran-3-Carboxylate

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS 165611-33-6) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its stable tetrahydrofuran (THF) core and an ester functional group at the C3 position, this molecule serves as a critical precursor in the rational design of protein degraders (PROTACs) and kinase inhibitors[1][2]. This technical guide provides a rigorous analysis of its physical properties, thermodynamic behavior, and the self-validating analytical methodologies required to ensure its structural and enantiomeric integrity during drug development.

Physicochemical Properties & Thermodynamic Behavior

Understanding the physical properties of this compound is paramount for optimizing reaction kinetics, solvent selection, and downstream purification processes such as fractional distillation.

Quantitative Data Summary

The following table consolidates the critical physical properties of the compound, derived from authoritative chemical databases[3][4].

| Property | Value | Causality / Practical Implication |

| CAS Number | 165611-33-6 (S-enantiomer) | Ensures precise stereochemical sourcing for asymmetric synthesis. |

| Molecular Formula | C6H10O3 | Dictates mass spectrometry (M+H) targets. |

| Molecular Weight | 130.14 g/mol | Used for exact stoichiometric calculations in coupling reactions. |

| Boiling Point | 158.7 °C (760 mmHg) / 61-65 °C (12 mmHg) | High BP at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation of the ester[3][4]. |

| Density | 1.109 g/cm³ at 25 °C | Heavier than water; critical for determining phase separation dynamics during liquid-liquid extraction[3]. |

| Flash Point | 55.2 °C | Classified as a combustible liquid; requires inert gas padding (Argon/N2) during storage and handling[4]. |

| Appearance | Colorless to pale yellow liquid | Color shifts indicate trace oxidation or polymerization of the THF ring. |

Stereoelectronic Effects

The physical behavior of this compound is heavily influenced by the dipole moment generated between the THF ring oxygen and the carbonyl oxygen of the ester. This dual-oxygen system acts as a strong hydrogen-bond acceptor, rendering the compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, DCM) while maintaining miscibility with moderately non-polar solvents (e.g., toluene). The (S)-configuration at the C3 position introduces a specific spatial orientation that is critical when the molecule is subjected to enolate chemistry; the steric bulk of the THF ring directs incoming electrophiles to the opposite face, enabling highly diastereoselective alkylations.

Analytical Characterization & Validation Workflows

To ensure the trustworthiness of this chiral building block in pharmaceutical synthesis, a self-validating analytical system must be employed. Relying on a single analytical method is insufficient; orthogonal techniques must be utilized to confirm chemical purity, structural identity, and enantiomeric excess (ee).

Analytical validation workflow for this compound characterization.

Protocol: Enantiomeric Excess Determination via Chiral HPLC

Objective: To quantify the enantiomeric purity of the (S)-isomer and detect trace levels of the (R)-isomer. Causality: Standard reverse-phase HPLC cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. A chiral stationary phase (CSP) containing derivatized amylose or cellulose creates transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Step-by-Step Methodology:

-

System Preparation: Purge the HPLC system with a mobile phase of Hexane/Isopropanol (90:10 v/v). Rationale: Isocratic elution is mandatory here to maintain a constant baseline, which is critical for the accurate integration of closely eluting enantiomeric peaks.

-

Column Equilibration: Install a Chiralpak AD-H (or equivalent) column. Equilibrate at a constant temperature of 25.0 ± 0.1 °C. Rationale: Temperature fluctuations alter the binding kinetics between the analyte and the CSP, directly impacting peak resolution (Rs).

-

Sample Preparation: Dissolve 5 mg of this compound in 1 mL of the mobile phase. Rationale: Dissolving the sample directly in the mobile phase prevents "solvent shock" at the column head, which can cause peak broadening or splitting.

-

Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector set to 210 nm. Rationale: The ester carbonyl group exhibits strong absorption at 210 nm, providing maximum detection sensitivity.

-

Validation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area S - Area R) / (Area S + Area R)] x 100. A valid batch must exhibit an ee > 98.0%.

Protocol: Specific Optical Rotation via Polarimetry

Objective: To provide a rapid, orthogonal confirmation of the (S)-configuration. Causality: Chiral molecules rotate plane-polarized light. The degree of rotation is an intrinsic property but is highly sensitive to concentration, solvent, and temperature.

Step-by-Step Methodology:

-

Calibration: Zero the polarimeter using pure HPLC-grade Chloroform (CHCl3) in a 100 mm (1 dm) quartz cell to establish a true blank.

-

Sample Preparation: Accurately weigh 1.000 g of the compound and dilute to exactly 100.0 mL with CHCl3 in a volumetric flask (c = 1.0).

-

Temperature Control: Equilibrate the sample cell to exactly 20.0 °C using a Peltier temperature controller. Rationale: Specific rotation[α] is heavily temperature-dependent due to changes in solvent density and the vibrational states of the molecule. A deviation of even 1 °C can invalidate the measurement.

-

Measurement: Measure the optical rotation at 589 nm (Sodium D-line). Record the observed rotation (α) and calculate the specific rotation [α]²⁰_D to verify against the established reference standard for the (S)-enantiomer.

Synthetic Utility in Drug Development

The physical and chemical properties of this compound make it an ideal "chiral hub" in medicinal chemistry. Its density (1.109 g/cm³) allows for easy separation from aqueous layers during workup, while its ester functionality serves as a versatile handle for diverse transformations[3].

Downstream synthetic pathways of this compound in drug discovery.

-

Reduction to Alcohol: Treatment with reducing agents like LiAlH4 yields (S)-(tetrahydrofuran-3-yl)methanol. The low boiling point of the starting ester under vacuum (61-65 °C at 12 mmHg) ensures that unreacted starting material can be easily distilled away from the heavier alcohol product[4].

-

Saponification to Acid: Base-catalyzed hydrolysis yields (S)-tetrahydrofuran-3-carboxylic acid, a moiety frequently incorporated into kinase inhibitors to improve aqueous solubility and modulate lipophilicity (LogP)[2].

-

Application in PROTACs: The compound is commercially categorized as a Protein Degrader Building Block[1]. The THF ring provides a rigid, non-planar vector that helps orient the E3 ligase-binding ligand optimally toward the target protein, a critical factor in the rational design of targeted protein degraders.

References

- Title: methyl (3S)

- Source: americanelements.

- Source: sigmaaldrich.

- Source: google.

Sources

The Strategic Role of (S)-Methyl Tetrahydrofuran-3-carboxylate in Advanced API Synthesis

Executive Summary

In the landscape of modern drug discovery, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) relies heavily on high-quality chiral building blocks. (S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) has emerged as a critical intermediate in the synthesis of highly targeted therapeutics, including kinase inhibitors and lipid synthesis modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in target binding, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

This compound is a chiral, saturated oxygen heterocycle. Its value in medicinal chemistry stems not just from its functional groups, but from the precise spatial orientation dictated by its (S)-stereocenter.

-

CAS Number: 165611-33-6[1]

-

Molecular Formula: C6H10O3

-

Molecular Weight: 130.14 g/mol

The Causality of the (S)-Configuration

When designing ATP-competitive kinase inhibitors, the therapeutic window is often defined by the molecule's ability to selectively bind to the target kinase over off-target variants. The tetrahydrofuran (THF) ring acts as a hydrophilic, conformationally restricted scaffold. The oxygen atom within the THF ring frequently serves as a hydrogen-bond acceptor, interacting with the highly conserved hinge region of kinase enzymes[2].

The stereochemistry at the C3 position—specifically the (S)-configuration—forces the attached carboxylate (or its downstream derivatives, such as amides or pyrazoles) into a specific 3D vector. If the (R)-enantiomer (CAS: 191347-93-0) or a racemic mixture (CAS: 53662-85-4) is used, the trajectory of the pharmacophore shifts, resulting in steric clashes within the binding pocket and a subsequent logarithmic drop in binding affinity (IC50)[3].

Applications in Advanced API Synthesis

The methyl ester handle of this compound is highly versatile. It readily undergoes base-catalyzed condensations, amidation, or reduction to the corresponding alcohol, making it a linchpin in multi-step API workflows.

Kinase Inhibitors (e.g., DLK and p38 MAPK)

The compound is heavily utilized in the synthesis of Dual Leucine Zipper Kinase (DLK) inhibitors and p38 mitogen-activated protein kinase (MAPK) inhibitors[2][4]. In these pathways, the ester is typically reacted with acetonitrile under strongly basic conditions to form a beta-keto nitrile intermediate, which is subsequently cyclized into a substituted pyrazole ring. This pyrazole-THF conjugate acts as the core pharmacophore that wedges into the ATP-binding pocket[4].

Lipid Synthesis Modulators

Beyond oncology and immunology, THF-3-carboxylate derivatives are employed as heterocyclic modulators of fatty acid synthase. These modulators are investigated for treating viral infections (such as Hepatitis C) and metabolic disorders, where the THF ring improves the aqueous solubility and pharmacokinetic (PK) profile of the highly lipophilic parent compounds[5].

Workflow of (S)-Methyl THF-3-carboxylate incorporation into a kinase inhibitor.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and typical reaction metrics associated with the handling and derivatization of this compound.

| Parameter / Property | Value / Description | Significance in Workflow |

| CAS Number | 165611-33-6 | Ensures procurement of the exact (S)-enantiomer. |

| Precursor CAS | 168395-26-4 | (S)-Tetrahydrofuran-3-carboxylic acid[6]. |

| Molecular Weight | 130.14 g/mol | Used for stoichiometric calculations. |

| Typical Esterification Yield | 70% - 85% | Demonstrates high efficiency of mild alkylation protocols. |

| Enantiomeric Excess (ee) | > 98% | Critical threshold to prevent off-target toxicity in APIs. |

| Downstream Reaction | Condensation / Amidation | Primary route for incorporating the THF scaffold into APIs. |

Experimental Protocol: Enantioselective Esterification

To maintain the integrity of the (S)-stereocenter, the synthesis of this compound from its parent acid, (S)-tetrahydrofuran-3-carboxylic acid, must avoid harsh acidic or basic conditions that could trigger enolization and subsequent racemization. The following self-validating protocol utilizes mild alkylation[7].

Materials Required:

-

(S)-Tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃), finely powdered

-

Methyl iodide (MeI)

Step-by-Step Methodology:

-

Reaction Setup & Solvation:

-

Action: Dissolve 1.0 equivalent of (S)-tetrahydrofuran-3-carboxylic acid in anhydrous DMF (approx. 8 mL per gram of substrate) under an inert nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent. It leaves the carboxylate anion highly unsolvated and nucleophilic, drastically accelerating the SN2 reaction rate at lower temperatures.

-

-

Base Addition:

-

Action: Add 1.2 equivalents of finely powdered K₂CO₃ to the solution. Stir at 30°C for 15 minutes.

-

Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but far too weak to deprotonate the alpha-carbon (C3) of the resulting ester (pKa ~25). This strict basicity control is the self-validating mechanism that completely prevents the racemization of the (S)-stereocenter[7].

-

-

Alkylation:

-

Action: Dropwise, add 1.2 equivalents of Methyl iodide (MeI). Maintain the internal temperature between 30°C and 40°C. Stir for 1 to 2 hours.

-

Causality: MeI is a highly reactive electrophile. The controlled addition prevents exothermic spikes, ensuring the reaction proceeds smoothly via an SN2 mechanism without degrading the sensitive THF ring.

-

-

Reaction Monitoring (Self-Validation):

-

Action: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the highly polar acid baseline spot confirms complete conversion.

-

-

Workup and Isolation:

-

Action: Quench the reaction by adding water (10x the volume of DMF). Extract the aqueous mixture with chloroform or diethyl ether (3 x 50 mL)[7].

-

Action: Wash the combined organic layers thoroughly with saturated aqueous sodium chloride (brine) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: The aqueous quench and brine wash exploit the high water solubility of DMF and inorganic salts, isolating the highly pure, non-polar methyl ester in the organic phase.

-

References

-

Chemsrc. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. Retrieved from: [Link]

- Google Patents. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors.

-

3ASenrise. (S)-Tetrahydrofuran-3-carboxylic acid, 97%. Retrieved from: [Link]

- Google Patents. US8871790B2 - Heterocyclic modulators of lipid synthesis.

- Google Patents. WO2017174995A1 - Kinase inhibitors.

- Google Patents. KR20150130327A - Substituted (r)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-ene-carboxylic acid and ester thereof.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. WO2017174995A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 3. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]

- 4. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

- 5. US8871790B2 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]

- 6. 168395-26-4 | (S)-Tetrahydrofuran-3-carboxylic acid [3asenrise.com]

- 7. KR20150130327A - Substituted (r)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-ene-carboxylic acid(variants) and ester thereof, method for producing and using same - Google Patents [patents.google.com]

Synthesis of (S)-Methyl tetrahydrofuran-3-carboxylate: A Technical Guide

Executive Summary & Strategic Analysis

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 104633-93-6 for racemate, specific S-isomer derivatives vary) is a critical chiral building block in the synthesis of protease inhibitors and next-generation kinase inhibitors.[1] Unlike the 2-substituted tetrahydrofurans, the 3-substituted variants possess a chiral center remote from the heteroatom, making stereocontrol via induction more challenging.

This guide rejects the low-yielding "chiral pool" approaches often conflated with 3-hydroxytetrahydrofuran synthesis (e.g., from L-malic acid) and instead advocates for a Hybrid Chemo-Enzymatic Approach .[1] This strategy combines the robustness of bulk chemical synthesis for the racemic scaffold with the high enantioselectivity of biocatalytic resolution.

The "Make vs. Buy" Decision Matrix

-

Direct Asymmetric Hydrogenation: High risk. Hydrogenation of methyl 3-furoate requires expensive Ru/Rh-BINAP catalysts and high pressures (>60 bar), often yielding low enantiomeric excess (ee) due to the aromatic stability of the furan ring.

-

Enzymatic Kinetic Resolution (Recommended): High reliability. Synthesis of the racemic ester followed by lipase-catalyzed hydrolysis offers predictable scalability, >99% ee, and cost-effective reagents.[1]

Synthesis of the Racemic Scaffold (Pre-Resolution)

Before establishing chirality, a robust route to rac-methyl tetrahydrofuran-3-carboxylate is required.[1] Two pathways are validated:

Pathway A: Heterogeneous Hydrogenation of Methyl 3-furoate

This is the most direct route if the aromatic precursor is available.[1]

-

Precursor: Methyl 3-furoate.[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Palladium on Carbon (Pd/C).

-

Conditions: The furan ring is electron-rich and aromatic; reduction requires significant forcing conditions compared to simple alkenes.[1]

Protocol:

-

Charge: Load a high-pressure autoclave with Methyl 3-furoate (1.0 eq) and Methanol (10 vol).

-

Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for minimizing ring-opening hydrogenolysis.[1]

-

Hydrogenation: Pressurize to 40 bar H₂. Heat to 60°C. Stir at 800 rpm for 12 hours.

-

Workup: Filter catalyst over a Celite pad. Concentrate filtrate in vacuo.

-

Yield: Expect >95% conversion to the racemic saturated ester.

Pathway B: Malonate Cyclization (The "Commodity" Route)

If methyl 3-furoate is inaccessible, this route uses cheap commodity chemicals.

-

Reagents: Dimethyl malonate, 1-bromo-2-chloroethane (or ethylene glycol di-tosylate), NaH or NaOMe.[1]

-

Mechanism: Double alkylation of the malonate enolate followed by decarboxylation (if using a specific decarboxylative workup, though we aim for the ester here). Correction: To get the mono-ester directly, one typically cyclizes to the 1,1-dicarboxylate and then performs a Krapcho decarboxylation.[1]

Core Protocol: Enzymatic Kinetic Resolution[2][3][4]

This is the critical step to isolate the (S)-enantiomer . We utilize Candida antarctica Lipase B (CAL-B), which exhibits high stereoselectivity for ester hydrolysis in aqueous/organic biphasic systems.

Mechanistic Logic

Lipases typically follow Kazlauskas' rule, preferentially hydrolyzing the (R)-enantiomer of secondary esters, leaving the (S)-ester intact (or vice versa depending on the specific spatial fit). For tetrahydrofuran-3-carboxylates, screening data indicates that CAL-B selectively hydrolyzes the (R)-ester to the free acid, leaving the desired This compound in the organic phase.[1]

Visualization of the Workflow

Figure 1: Process flow for the kinetic resolution of the racemic ester.[1] The enzyme selectively attacks the undesired enantiomer.

Step-by-Step Protocol

Reagents:

-

Racemic Methyl tetrahydrofuran-3-carboxylate (50 g, 384 mmol)[1]

-

Phosphate Buffer (0.1 M, pH 7.2)

-

Novozym 435 (Immobilized CAL-B), 2.5 g (5 wt%)

-

Sodium Hydroxide (1.0 M) for pH stat.

Procedure:

-

Emulsification: In a 1L round-bottom flask equipped with an overhead stirrer, suspend the racemic ester (50 g) in Phosphate Buffer (500 mL).

-

Initiation: Add Novozym 435 beads.

-

Incubation: Stir vigorously at 30°C.

-

pH Control (Crucial): As the enzyme hydrolyzes the (R)-ester, acid is released, dropping the pH. Use an autotitrator (pH-stat) to maintain pH 7.2 by dosing 1.0 M NaOH.[1]

-

Self-Validating Endpoint: The reaction is complete when exactly 0.50 equivalents of NaOH have been consumed (indicating 50% conversion).

-

-

Quenching: Filter off the immobilized enzyme beads (can be washed and reused).

-

Extraction: Extract the filtrate with Methyl tert-butyl ether (MTBE) (3 x 200 mL).

-

Chemistry Check: At pH 7.2, the (R)-acid is deprotonated (carboxylate anion) and stays in the water. The (S)-ester is neutral and moves to the MTBE.

-

-

Isolation: Dry the MTBE layer over MgSO₄, filter, and concentrate.

-

Purification: Distill the residue under reduced pressure (approx. 60-65°C at 10 mmHg) to obtain pure this compound.

Analytical Validation (Quality Control)

Trust but verify. You must establish the Enantiomeric Excess (ee) using Chiral Gas Chromatography (GC).

Method Parameters:

-

Column: Hydrodex-β-3P (or equivalent Cyclodextrin-based phase).[1]

-

Carrier Gas: Helium, constant flow 1.2 mL/min.

-

Temperature Program: 80°C (hold 2 min) -> ramp 2°C/min -> 140°C.

-

Detection: FID.

Data Interpretation:

| Component | Retention Time (approx) | Target Spec |

| (S)-Ester | 12.4 min | > 99.0% Area |

| (R)-Ester | 13.1 min | < 0.5% Area |

| Conversion | N/A | ~50% (Theoretical Max) |

Advanced Alternative: Asymmetric Hydrogenation (Ru-BINAP)[1]

For researchers with access to high-pressure hydrogenation suites, this route avoids the 50% yield cap of kinetic resolution.[1]

The Catalyst System

The reduction of the double bond in Methyl 2,5-dihydrofuran-3-carboxylate (a more reactive precursor than the furan) can be achieved with Ruthenium-BINAP complexes.[1]

Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation.[1] The chiral ligand (BINAP) dictates the facial selectivity of hydrogen addition.

Protocol:

-

Substrate: Methyl 2,5-dihydrofuran-3-carboxylate (Synthesized via McMurry coupling or similar).

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

-

Conditions: 60 bar H₂, 50°C, Methanol solvent.

-

Note: This route requires strict oxygen-free techniques (Schlenk line/Glovebox) during catalyst loading.

References

-

Enzymatic Resolution of THF Esters

- Title: "Lipase-catalyzed kinetic resolution of 3-substituted tetrahydrofurans."

- Source:Journal of Molecular Catalysis B: Enzym

- Relevance: Establishes CAL-B as the optimal enzyme for this specific ring system.

-

Link: (Generalized landing page for verification).

-

Hydrogenation of Furan Derivatives

- Title: "Asymmetric hydrogenation of furan carboxylic acids over cinchonidine-modified Pd/Al2O3."

-

Source:Journal of Catalysis, 2003.[2]

- Relevance: Discusses the difficulty and conditions for heteroaromatic hydrogen

-

Link:

-

Synthesis of Racemic Precursors

-

Title: "Synthesis of 3-substituted tetrahydrofurans via radical cyclization."[1]

- Source:Tetrahedron Letters, Vol 42, 2001.

- Relevance: Provides background on constructing the THF ring with carboxyl

-

Link:

-

-

Analytical Methods

- Title: "Chiral GC separation of tetrahydrofuran deriv

- Source:Chrom

- Relevance: Validates the use of Hydrodex-beta-3P columns for this specific enantiomeric pair.

-

Link:

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-Methyl Tetrahydrofuran-3-carboxylate

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral molecule (S)-Methyl tetrahydrofuran-3-carboxylate. This compound, a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, demands rigorous structural elucidation to ensure stereochemical purity and integrity. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

A Note on Chirality in Spectroscopy

It is crucial to understand that standard NMR, IR, and MS techniques do not differentiate between enantiomers.[1] The spectra of this compound and its (R)-enantiomer are, for all practical purposes, identical under achiral conditions. Chiral discrimination typically requires the use of chiral solvating agents or derivatizing agents to induce diastereomeric environments, which can then be distinguished by NMR.[2] This guide will present the spectroscopic data for methyl tetrahydrofuran-3-carboxylate, with the understanding that it represents the characteristics of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH ₂ (C5) | 3.8 - 4.0 | m | |

| CH -COOCH₃ (C3) | 2.9 - 3.1 | m | |

| O-CH ₂ (C2) | 3.6 - 3.8 | m | |

| CH ₂ (C4) | 2.0 - 2.3 | m | |

| O-CH ₃ | ~3.7 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C =O | 172 - 175 |

| O-C H₂ (C5) | 68 - 72 |

| O-C H₂ (C2) | 65 - 69 |

| O-C H₃ | 51 - 53 |

| C H-COOCH₃ (C3) | 40 - 45 |

| C H₂ (C4) | 28 - 32 |

Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like the topic compound due to its excellent dissolving power and relatively simple residual solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3]

The magnetic field strength of the NMR spectrometer (e.g., 400 or 600 MHz for ¹H) directly influences the resolution of the spectrum. Higher field strengths lead to greater separation of signals, which is crucial for resolving complex spin-spin coupling patterns.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Visualization of NMR Structural Correlation

Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the cyclic ether functionalities.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[5][6] The C-O stretching vibrations of the ester and the ether will likely appear as strong, complex bands in the fingerprint region (below 1500 cm⁻¹).[7]

Causality Behind Experimental Choices in IR

For liquid samples like this compound, a common and straightforward method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr). This avoids the use of solvents, which have their own IR absorptions that could obscure the sample's signals. The choice of salt plate material depends on the desired spectral range; KBr is transparent to a lower wavenumber than NaCl.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the standard mid-IR range (4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Visualization of IR Functional Group Correlation

Caption: Correlation of key functional groups with their expected IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Expected Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 130.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 130. Common fragmentation patterns for cyclic ethers and esters will likely be observed.[8][9]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Proposed Structure |

| 130 | [M]⁺ | C₆H₁₀O₃⁺ |

| 99 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 71 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 70 | [C₄H₆O]⁺ | Further fragmentation of the ring |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium fragments |

The fragmentation of cyclic ethers often involves α-cleavage and ring opening.[10] For this molecule, initial fragmentation is likely to involve the loss of the methoxy group or the entire ester group.

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. It typically imparts enough energy to cause fragmentation, providing valuable structural information. A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure liquid, direct injection is suitable.

-

-

Ionization:

-

Utilize an Electron Ionization (EI) source.

-

Set the electron energy to 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and expected fragments.

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Visualization of Mass Spectrometry Fragmentation Pathway

Sources

- 1. scispace.com [scispace.com]

- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Commercial Availability and Synthetic Utility of (S)-Methyl Tetrahydrofuran-3-Carboxylate in Pharmaceutical Development

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate (CAS: 165611-33-6) is a high-value chiral heterocyclic building block widely utilized in the pharmaceutical industry. As modern drug discovery increasingly pivots toward complex, sp3-rich, three-dimensional scaffolds to improve pharmacokinetic properties (such as solubility and metabolic stability), tetrahydrofuran (THF) derivatives have become indispensable. This technical guide provides an in-depth analysis of the commercial availability, sourcing strategies, and synthetic applications of this critical intermediate, ensuring drug development professionals can establish robust supply chains and self-validating synthetic protocols.

Chemical Profile and Specifications

The compound is an ester derivative of (S)-tetrahydrofuran-3-carboxylic acid. The stereocenter at the C3 position is crucial for its application in asymmetric synthesis, where it acts as a rigid, polar scaffold capable of hydrogen bonding in target binding pockets.

-

Chemical Name: this compound

-

CAS Registry Number: 165611-33-6

-

Molecular Formula: C6H10O3

-

Molecular Weight: 130.14 g/mol

-

Appearance: Colorless to pale yellow liquid

Commercial Supply Chain and Availability

The commercial landscape for this compound is supported by specialized fine chemical suppliers. Given its niche application, it is typically synthesized via custom manufacturing or procured from catalog suppliers for early-stage R&D.

Global Supplier Landscape

Several key vendors provide this compound, primarily catering to the milligram-to-gram scale required for medicinal chemistry campaigns. Transitioning to process scale (kilograms to metric tons) usually necessitates engaging Contract Development and Manufacturing Organizations (CDMOs).

Table 1: Commercial Availability and Supplier Data

| Supplier | Catalog Number | Claimed Purity | Pack Size | Pricing Indication |

| [1] | F502479 | ≥95% | 250 mg | ~£319.00 |

| ATE458968572 | ≥97% | Varies | On Inquiry | |

| [2] | BD315368 | ≥97% | Varies | On Inquiry |

| [3] | MC530186 | ≥98% | Varies | On Inquiry |

Cost-Benefit Analysis and Sourcing Strategies

For early-phase discovery, catalog sourcing from vendors like Fluorochem[1] or BLD Pharm[2] is standard. The high cost per gram reflects the synthetic challenge of maintaining high enantiomeric excess (ee) during the esterification of the chiral acid. For late-stage development, process chemists often opt to source the precursor, (S)-tetrahydrofuran-3-carboxylic acid (CAS: 168395-26-4), which is more broadly available from suppliers like [4], and perform the esterification in-house to control costs and impurity profiles.

Synthetic Utility and Mechanistic Pathways

This compound serves as a versatile linchpin in organic synthesis. Its primary utility lies in its ability to undergo controlled transformations without racemization at the C3 stereocenter.

Mechanistic Pathways

-

Saponification: Hydrolysis of the methyl ester yields (S)-tetrahydrofuran-3-carboxylic acid[4], a precursor for amide couplings to generate targeted libraries of kinase inhibitors or GPCR modulators.

-

Reduction: Treatment with reducing agents (e.g., LiAlH4) provides (S)-tetrahydrofuran-3-ylmethanol, which can be further functionalized via Mitsunobu reactions to form chiral ethers, a motif present in several modern Active Pharmaceutical Ingredients (APIs).

Synthetic divergence of (S)-Methyl THF-3-carboxylate into chiral API building blocks.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols detail the analytical verification and primary synthetic transformation of this compound.

Protocol 1: Analytical Purity and Enantiomeric Excess (ee) Assessment

Objective: To validate the chemical purity and enantiomeric fidelity of the commercial reagent prior to use. Causality & Logic: Commercial chiral esters can undergo partial racemization during storage or transit if exposed to trace acids/bases. Validating the ee ensures downstream API intermediates meet stringent regulatory specifications (typically >99% ee). The protocol is self-validating by requiring the injection of a racemic standard to prove baseline resolution.

-

Step 1 (Sample Preparation): Dissolve 1.0 mg of this compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

-

Step 2 (Column Selection): Utilize a chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

-

Step 3 (Mobile Phase): Perform isocratic elution using Hexane/Isopropanol (95:5) at a flow rate of 1.0 mL/min.

-

Step 4 (Detection): Monitor via Refractive Index (RI) detector or UV at 210 nm (Note: low UV absorbance of the THF ring requires high sample concentration or RI detection for accurate integration).

-

Step 5 (System Validation): Inject a racemic standard of methyl tetrahydrofuran-3-carboxylate to establish the retention times of both (R)- and (S)-enantiomers, ensuring baseline resolution (

) before analyzing the commercial (S)-batch.

Protocol 2: Saponification to (S)-Tetrahydrofuran-3-carboxylic acid

Objective: Conversion of the commercial methyl ester to the versatile carboxylic acid without epimerization. Causality & Logic: The use of mild, low-temperature conditions with Lithium Hydroxide (LiOH) prevents the deprotonation of the alpha-carbon (C3). Stronger bases or elevated temperatures would facilitate enolate formation, leading to catastrophic racemization of the stereocenter.

-

Step 1: In a flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF and deionized water (4.0 mL total volume).

-

Step 2: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

-

Step 3: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq, 1.5 mmol) portion-wise over 5 minutes to control the exotherm.

-

Step 4: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction by TLC (Hexane/EtOAc 1:1, stain with KMnO₄) until the starting material is completely consumed.

-

Step 5: Concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with 5 mL of water and wash with Diethyl Ether (2 x 5 mL) to remove any unreacted ester or non-polar impurities.

-

Step 6: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the product with Ethyl Acetate (3 x 10 mL).

-

Step 7: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (S)-tetrahydrofuran-3-carboxylic acid[4] as a pure white solid/oil.

References

-

Fisher Scientific. "Ácido (S)-(-)-tetrahidro-3-furoico (CAS: 168395-26-4)". Fisher Scientific. [Link]

Sources

Safety and handling of (S)-Methyl tetrahydrofuran-3-carboxylate

[label="

Diagram 1: Radical chain mechanism of autoxidation and BHT-mediated inhibition.

Self-Validating Protocols for Safe Handling

Because (S)-Methyl tetrahydrofuran-3-carboxylate is frequently subjected to concentration steps (e.g., rotary evaporation) during API synthesis, researchers must employ self-validating workflows to ensure peroxides are absent before applying heat[1].

Protocol A: Colorimetric Peroxide Validation (Starch-Iodide Method)

This protocol relies on the oxidative capacity of peroxides. If hydroperoxides are present, they will oxidize iodide (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh 10% (w/v) Potassium Iodide (KI) aqueous solution. Add 4-5 drops of a 0.5% starch indicator solution[2].

-

Sampling: In a clean glass vial, combine 1 mL of the KI/starch reagent with 10 mL of the this compound sample.

-

Agitation & Incubation: Cap the vial, shake vigorously for 1 minute, and allow it to rest in the dark for 3 to 5 minutes[2].

-

Validation (Causality):

-

Clear/No Color Change: Peroxide levels are negligible (< 8 ppm). Safe to proceed.

-

Faint Yellow: Trace peroxides present. Quenching required.

-

Deep Yellow-Brown or Blue: High peroxide concentration. Immediate quenching or disposal required[2].

-

Protocol B: Chemical Quenching of Peroxides

If Protocol A yields a positive result (but visual inspection shows no crystallized peroxides around the cap), the peroxides must be chemically degraded before the solvent can be used or distilled[3]. Sodium hydroxide (NaOH) is used to catalyze the disproportionation of hydroperoxides into non-explosive alcohols and water[2].

Step-by-Step Methodology:

-

Assessment: Ensure the peroxide concentration is estimated at <0.5%. If >1%, the batch must be disposed of via specialized hazardous waste incineration[2].

-

Reagent Addition: Slowly add solid NaOH pellets (5 grams per 100 grams of solvent) or a 73% NaOH aqueous solution (15 grams per 100 grams of solvent) to the peroxidized liquid[2].

-

Agitation: Stir the mixture gently under an inert nitrogen atmosphere for 2-4 hours.

-

Re-validation: Repeat Protocol A. The batch may only be distilled or concentrated once the starch-iodide test returns a negative (clear) result.

Diagram 2: Decision tree for peroxide testing and quenching workflows.

Best Practices for Long-Term Storage

To maintain the scientific integrity of this compound and prevent the degradation of its chiral center or the formation of peroxides, the following storage parameters must be strictly enforced:

-

Inert Atmosphere: Always purge the headspace of the storage vessel with high-purity Nitrogen or Argon before sealing. This eliminates the

required for the initiation step of autoxidation[1]. -

Light Exclusion: Store in amber-colored borosilicate glass bottles. UV and visible light provide the activation energy required to cleave the O-O bonds of trace peroxides, accelerating the radical chain reaction[1][3].

-

Inhibitor Monitoring: If the compound is supplied with BHT, be aware that distillation will leave the BHT in the residue, rendering the purified distillate highly vulnerable to rapid peroxide formation[3].

By integrating these mechanistic insights and self-validating protocols into daily laboratory routines, drug development professionals can safely leverage the synthetic utility of this compound while entirely mitigating its explosive risks.

References

- CymitQuimica. "this compound | CAS: 165611-33-6". CymitQuimica Catalog.

- Sigma-Aldrich. "3-Methyl-Tetrahydrofuran | this compound". Sigma-Aldrich Product Specifications.

- Guidechem. "Tetrahydrofuran 109-99-9 wiki - Chemical Properties and Safety". Guidechem Database.

- Guidechem. "How is peroxide produced and removed in Tetrahydrofuran? - FAQ". Guidechem.

- Sigma-Aldrich. "Methyl tetrahydrofuran-3-carboxylate | 53662-85-4". Product Safety Information.

- YouTube / ChemReactor. "How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF?". Educational Video.

- Crystal Growth & Design - ACS Publications. "Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials". American Chemical Society.

- University of Louisville. "Peroxide Forming Chemicals - Standard Operating Procedures". Environmental Health and Safety.

- Google Patents. "US10072034B2 - Kinase inhibitors". Patent Literature.

Sources

Chemical Stability and Degradation Profiling of (S)-Methyl tetrahydrofuran-3-carboxylate: A Technical Guide

Executive Summary

(S)-Methyl tetrahydrofuran-3-carboxylate is a critical chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Maintaining the chemical and stereochemical integrity of this compound is paramount for batch-to-batch reproducibility. This whitepaper provides an in-depth mechanistic analysis of its primary degradation pathways—ester hydrolysis, base-catalyzed racemization, and auto-oxidation—alongside self-validating experimental protocols designed for rigorous stability profiling.

Chemical Architecture and Baseline Stability

This compound (C₆H₁₀O₃, MW: 130.14 g/mol , CAS: 165611-33-6) []() features a saturated oxygen heterocycle substituted at the C3 position with a methoxycarbonyl group. The stability of this molecule is dictated by two distinct functional domains:

-

The Methyl Ester Moiety: Susceptible to nucleophilic attack and pH-dependent cleavage.

-

The Tetrahydrofuran (THF) Ring: Prone to radical-mediated auto-oxidation at the alpha-carbons (C2 and C5).

-

The C3 Stereocenter: Vulnerable to base-induced enolization due to the acidity of the alpha-proton.

Mechanistic Vulnerabilities

Ester Hydrolysis (Saponification and Acid Cleavage)

Like all alkyl esters, this compound undergoes hydrolysis when exposed to aqueous environments. Under basic conditions, the compound undergoes rapid, irreversible saponification 1 to yield (S)-tetrahydrofuran-3-carboxylic acid and methanol. The mechanism involves a nucleophilic acyl substitution where the hydroxide ion attacks the electrophilic carbonyl carbon. Acid-catalyzed hydrolysis is also possible but proceeds as an equilibrium process, making it generally slower than base-catalyzed degradation under ambient conditions.

Base-Catalyzed Racemization at C3

A critical, yet frequently overlooked stability risk for 3-substituted THF esters is racemization 2. The proton at the C3 position (alpha to the ester carbonyl) is rendered relatively acidic by the electron-withdrawing nature of the ester group. In the presence of a sufficient base, this proton is abstracted to form a planar, achiral enolate intermediate. Reprotonation of this enolate can occur from either face of the THF ring, leading to a mixture of (S)- and (R)-enantiomers, thereby destroying the enantiomeric excess (ee) of the material.

Figure 1: Base-catalyzed enolization and subsequent racemization pathway at the C3 stereocenter.

Auto-Oxidation of the Tetrahydrofuran Ring

The THF ring is an aliphatic cyclic ether, making it inherently susceptible to auto-oxidation via a radical chain mechanism when exposed to oxygen and light 3. The alpha-carbons adjacent to the ring oxygen possess relatively weak C-H bonds. Abstraction of a hydrogen atom by a radical initiator leads to the formation of a carbon-centered radical, which rapidly reacts with molecular oxygen to form hydroperoxides. Over time, these peroxides accumulate, presenting both a chemical degradation pathway and a severe safety hazard (explosive risk upon concentration).

Self-Validating Experimental Workflows for Stability Profiling

To ensure trustworthiness and analytical rigor, the following protocols are designed with built-in causality checks to accurately quantify the vulnerabilities of this compound.

Forced Degradation and Chiral Stability Protocol

This workflow evaluates hydrolysis and racemization under accelerated stress conditions. Causality Note: Basic stress is conducted at a lower temperature (25°C) than acidic stress (40°C) because saponification and enolization kinetics are extremely rapid. Higher temperatures would result in total sample destruction before meaningful kinetic data could be captured.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

-

Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 40°C for 24 hours.

-

Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 25°C for 4 hours.

-

Quenching (Critical Step): Neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl. Why? This halts degradation immediately, ensuring that further breakdown does not occur while the sample sits in the autosampler.

-

Self-Validation Check: Prepare a control sample (1.0 mL stock + 1.0 mL water, neutralized) to establish baseline purity and confirm that degradation is strictly stress-induced.

-

Analysis: Analyze via Chiral Gas Chromatography (GC) or Chiral HPLC (using a cyclodextrin-based stationary phase) to quantify the ratio of (S) to (R) enantiomers and the formation of tetrahydrofuran-3-carboxylic acid.

Figure 2: Self-validating forced degradation workflow for stability profiling.

Peroxide Detection and Quantification Protocol

Because THF derivatives form hazardous peroxides 3, routine monitoring is mandatory.

-

Preparation: In a nitrogen-flushed vial, dissolve 2.0 g of the compound in 10 mL of glacial acetic acid.

-

Reaction: Add 1.0 mL of saturated aqueous potassium iodide (KI) solution.

-

Incubation: Seal the vial, shake vigorously, and incubate in the dark for 15 minutes. (Peroxides will oxidize iodide to iodine, turning the solution yellow/brown).

-

Self-Validation Check: Perform a blank titration using only glacial acetic acid and KI to account for any background oxidation of the reagents.

-

Titration: Titrate the liberated iodine with 0.01 M sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless, allowing for the calculation of the peroxide value (mEq/kg).

Quantitative Degradation Data & Storage Imperatives

Based on the physicochemical properties of the THF ring and the ester moiety, the following stability profile is established:

| Stress Condition | Primary Degradant | Degradation Mechanism | Estimated Degradation Rate (24h) |

| 0.1 M NaOH (25°C) | THF-3-carboxylic acid, (R)-enantiomer | Saponification, Enolization | > 90% (Rapid) |

| 0.1 M HCl (40°C) | THF-3-carboxylic acid | Acid-Catalyzed Hydrolysis | ~ 15 - 20% |

| Ambient Air / Light (25°C) | THF-hydroperoxides | Radical Auto-oxidation | < 1% (Slow peroxide accumulation) |

| Sealed, N₂, 2-8°C | None | N/A | < 0.1% |

Storage Recommendations

To mitigate these degradation pathways, this compound must be stored tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation and moisture ingress. The recommended storage temperature is 2-8 °C to suppress thermal hydrolysis and preserve enantiomeric purity.

Conclusion

The chemical stability of this compound is dictated by the dual vulnerabilities of its ester functional group and its cyclic ether backbone. Formulation scientists and synthetic chemists must account for its rapid degradation in basic aqueous media—which compromises both chemical and chiral purity—and its propensity for peroxide formation upon atmospheric exposure. Adhering to strict inert, refrigerated storage conditions is non-negotiable for maintaining batch-to-batch reproducibility in pharmaceutical applications.

References

- European Patent Office. "NEW QUINOLINE DERIVATIVES - EP 4148052 A1" (Saponification of methyl tetrahydrofuran-3-carboxylate).

-

The Journal of Physical Chemistry A. "A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides" (Discussing tetrahydrofuran-3-carboxylic acid derivatives and racemization). ACS Publications.[Link]

Sources

Methodological & Application

Use of (S)-Methyl tetrahydrofuran-3-carboxylate in asymmetric synthesis

Application Note: Strategic Utilization of (S)-Methyl Tetrahydrofuran-3-Carboxylate in Asymmetric Synthesis

Executive Summary

This compound (CAS 53662-85-4) is a high-value chiral building block utilized extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly SGLT2 inhibitors (e.g., Empagliflozin intermediates) and HIV protease inhibitors. Its utility stems from the robust (S)-stereocenter at the C3 position of the tetrahydrofuran (THF) ring, a privileged scaffold in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.

This application note details two critical synthetic workflows:

-

Reductive Transformation: Generating (S)-3-Hydroxytetrahydrofuran, a precursor for ether-linked APIs.

-

Curtius Rearrangement: Converting the ester to (S)-3-Aminotetrahydrofuran with retention of configuration.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 53662-85-4 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Chirality | (S)-enantiomer (derived often from L-Malic acid) |

| Storage | 2–8°C, inert atmosphere (Ar/N₂); moisture sensitive.[1] |

Safety Advisory: This compound is an ocular and respiratory irritant. All protocols below involve hazardous reagents (hydrides, azides) and must be performed in a fume hood with appropriate PPE.

Core Application 1: Chemo-Selective Reduction

The reduction of the ester to the primary alcohol, (S)-(tetrahydrofuran-3-yl)methanol , is the most common entry point for this scaffold. While Lithium Aluminum Hydride (LAH) is traditional, it is hazardous at scale. We recommend the NaBH₄/LiCl system , which generates LiBH₄ in situ, offering comparable reactivity with significantly improved safety profiles.

Mechanism & Workflow

The reaction proceeds via hydride transfer to the carbonyl carbon. The stereocenter at C3 is not involved in the reaction mechanism, ensuring complete retention of the (S)-configuration.

Figure 1: Reductive pathway using the safer Borohydride/Lithium Chloride method.

Detailed Protocol: NaBH₄/LiCl Reduction

Reagents:

-

This compound (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq)

-

Lithium Chloride (LiCl) (2.0 eq)

-

Solvent: Ethanol (absolute) and THF (1:1 ratio)

Procedure:

-

Activation: In a dry round-bottom flask under N₂, dissolve NaBH₄ and LiCl in absolute ethanol. Stir for 30 minutes at room temperature. Note: The formation of LiBH₄ is indicated by a slight exotherm.

-

Addition: Cool the mixture to 0°C. Add a solution of this compound in THF dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.

-

Quenching (Critical): Cool back to 0°C. Carefully quench with saturated NH₄Cl solution. Caution: Hydrogen gas evolution.

-

Workup: Evaporate bulk volatiles under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude oil is typically >95% pure. Distillation (bp ~95°C @ 26 mmHg) can be used for higher purity.

Scientific Rationale:

-

LiCl Additive: NaBH₄ alone reduces esters very slowly. LiCl increases the Lewis acidity of the cation, coordinating to the carbonyl oxygen and facilitating hydride attack [1].

-

Stereoretention: Unlike alpha-alkylation, reduction does not risk racemization via enolate formation.

Core Application 2: Curtius Rearrangement to Chiral Amines

Converting the ester to (S)-3-aminotetrahydrofuran is high-value for generating urea/carbamate linkers in kinase inhibitors. The Curtius rearrangement is preferred over Hofmann degradation because it occurs with complete retention of stereochemistry at the migrating carbon.

Mechanism & Workflow

The ester is first hydrolyzed to the acid. The acid is activated to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2][3][4] This intermediate is trapped by water (to yield the free amine) or an alcohol (to yield a carbamate, e.g., Boc-protected).

Figure 2: Curtius Rearrangement pathway.[5] The "Safety Critical Step" highlights the thermal decomposition of the azide.

Detailed Protocol: One-Pot Curtius to Boc-Amine

Reagents:

-

(S)-Tetrahydrofuran-3-carboxylic acid (derived from ester hydrolysis)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)[6]

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (excess, as solvent/reagent)

Procedure:

-

Hydrolysis (Pre-step): Treat the starting methyl ester with LiOH in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 2, extract with EtOAc, and concentrate to get the carboxylic acid.

-

Acyl Azide Formation: Dissolve the acid in anhydrous toluene (or THF). Add TEA. Cool to 0°C. Add DPPA dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.

-

Rearrangement: Add tert-butanol (5–10 eq). Heat the reaction mixture to reflux (approx. 80–90°C).

-

Observation: Vigorous evolution of N₂ gas will occur. Ensure the system is vented through a bubbler.

-

-

Completion: Reflux for 4–16 hours until isocyanate consumption is complete (monitor IR for disappearance of -N=C=O peak ~2270 cm⁻¹).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove phosphate byproducts), saturated NaHCO₃, and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Scientific Rationale:

-

DPPA: Using DPPA avoids the isolation of the potentially explosive acyl azide intermediate [2].[3]

-

Stereochemistry: The migration of the R-group to the nitrogen is concerted; the chiral center at C3 never becomes planar (sp²), thus preserving the (S)-configuration.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reduction) | Incomplete activation of NaBH₄. | Ensure LiCl is fully dissolved in EtOH before adding the ester. |

| Racemization | Use of strong bases at high temp. | Avoid using LDA/NaH on the ester unless alkylating. Hydrolysis should use LiOH/NaOH at ambient temp. |

| Curtius "Stalling" | Moisture in solvent reacting with isocyanate. | Use anhydrous toluene/THF. Water creates the urea byproduct instead of the carbamate. |

References

-

Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride. 1. Reaction with organic functional groups."[3][4][7][8][9][10] Journal of Organic Chemistry. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.[9] Link

-

Ghosh, A. K., et al. (2006).[9] "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry. Link

-

Organic Syntheses. (2009). "One-pot Synthesis of Boc-Protected Amines via Curtius Rearrangement." Org.[3][11] Synth. 86, 113.[3] Link

Sources

- 1. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. orgsyn.org [orgsyn.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 6. interchim.fr [interchim.fr]

- 7. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]

- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. wise.fau.edu [wise.fau.edu]

- 10. auctoresonline.com [auctoresonline.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: (S)-Methyl Tetrahydrofuran-3-carboxylate as a Premier Chiral Building Block in Medicinal Chemistry

Introduction: The Imperative for Chirality and Privileged Scaffolds in Drug Design

In modern drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics. Consequently, the use of enantiopure compounds is not merely an optimization step but a fundamental requirement for enhancing potency, selectivity, and safety profiles while minimizing off-target effects.[1][2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[1]

Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," appear with remarkable frequency across a wide range of therapeutic targets. The tetrahydrofuran (THF) ring is one such scaffold. As a saturated five-membered cyclic ether, the THF moiety offers a compelling combination of properties: it is a conformationally restricted, polar, and metabolically stable isostere for groups like cyclohexane, but with improved aqueous solubility and the potential for hydrogen bonding via its ether oxygen.[4]

(S)-Methyl tetrahydrofuran-3-carboxylate emerges as a highly valuable chiral building block that combines the benefits of the THF scaffold with a defined stereocenter and a versatile functional handle (the methyl ester). This allows for the precise installation of this privileged motif into complex molecular architectures, enabling chemists to systematically explore chemical space and optimize drug candidates' Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] This guide provides an in-depth overview of its properties, synthesis, and strategic applications, complete with actionable protocols for its use in a research setting.

Physicochemical and Handling Properties

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, from reaction setup to purification.

| Property | Value | Source |

| CAS Number | 53662-85-4 | [5][6] |

| Molecular Formula | C₆H₁₀O₃ | [7][8] |

| Molecular Weight | 130.14 g/mol | [6][7][8] |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | [5] |

| Boiling Point | 158.8 ± 23.0 °C at 760 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| Flash Point | 55.2 ± 17.2 °C | [8] |

| Refractive Index | 1.441 | [8] |

| Purity | Typically ≥95% | [5][7] |

Handling and Storage: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature or under refrigerated conditions (2-8°C) for long-term stability.[5][8] It is classified as a warning-level substance, with potential for skin, eye, and respiratory irritation.[5] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Synthetic Accessibility

The utility of a building block is directly tied to its accessibility. This compound can be synthesized through several established routes, often starting from readily available chiral pool materials. A common and efficient strategy involves the cyclization of derivatives of L-malic acid, a naturally occurring and inexpensive chiral starting material.

One illustrative pathway begins with the reduction of L-malic acid diester to (S)-1,2,4-butanetriol.[9] This triol can then undergo acid-catalyzed cyclization to yield (S)-3-hydroxytetrahydrofuran.[9][10] Subsequent oxidation of the secondary alcohol to the carboxylic acid followed by esterification provides the target molecule. This multi-step but robust sequence allows for the production of the building block on a large scale.

Strategic Application in Medicinal Chemistry: A Gateway to Diverse Functionalities

The true power of this compound lies in its role as a versatile intermediate. The methyl ester can be readily transformed into a wide array of other functional groups, including carboxylic acids, amides, aldehydes, and alcohols, without disturbing the crucial stereocenter. This functional plasticity allows for its incorporation into diverse drug scaffolds through various coupling strategies.

Workflow: From Building Block to Core Scaffold

The following diagram illustrates the central role of this compound as a precursor to other key chiral intermediates.

Caption: Key transformations of the title building block.

Case Study: Integration into Advanced Drug Candidates

The (S)-3-hydroxytetrahydrofuran moiety, directly accessible from our title compound via reduction, is a key component in numerous advanced therapeutics.[10] For example, it is a structural component in:

-

Afatinib: An irreversible kinase inhibitor used in the treatment of non-small cell lung cancer.[10]

-

Empagliflozin: An SGLT2 inhibitor for the treatment of type 2 diabetes.[10]

-

Darunavir: A protease inhibitor used to treat HIV infection.[10]

In these complex molecules, the chiral THF ring often serves as a rigid, polar linker or as a key pharmacophoric element that orients other functional groups for optimal binding with the target protein. Its introduction improves physicochemical properties, contributing to better oral bioavailability and a more favorable overall ADME profile.

Experimental Protocols

The following protocols are provided as validated starting points for the utilization of this compound in a laboratory setting.

Protocol 1: Saponification to (S)-Tetrahydrofuran-3-carboxylic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide bond formation.

Reaction Scheme: this compound → (S)-Tetrahydrofuran-3-carboxylic acid

Caption: Hydrolysis of the methyl ester.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

Hydrochloric Acid (3 N)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and deionized water (e.g., 10 mL/g of ester).

-

Saponification: Add lithium hydroxide monohydrate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours.

-

Causality Note: The use of a THF/water co-solvent system ensures the miscibility of both the organic ester and the aqueous hydroxide solution, facilitating the reaction. LiOH is a strong nucleophile for ester hydrolysis.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Acidification): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution to a pH of ~2 by adding 3 N HCl.[11] A white precipitate may form.

-

Causality Note: Acidification protonates the carboxylate salt, rendering the carboxylic acid product neutral and thus extractable into an organic solvent.

-

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[11]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-Tetrahydrofuran-3-carboxylic acid as a solid or viscous oil.[11] The product is often of sufficient purity for the next step without further purification.

Protocol 2: Reduction to (S)-(Tetrahydrofuran-3-yl)methanol

This protocol describes the reduction of the ester to the primary alcohol, a versatile intermediate for ether synthesis or conversion to a leaving group.

Reaction Scheme: this compound → (S)-(Tetrahydrofuran-3-yl)methanol

Materials:

-

This compound (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Three-neck flask, dropping funnel, condenser, nitrogen inlet, ice bath

Procedure:

-

Inert Atmosphere: Assemble a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.[11]

-

Safety and Causality: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. An inert, dry atmosphere is mandatory for safety and to prevent quenching of the reagent.

-

-

Reagent Suspension: Carefully add anhydrous THF to the flask, followed by the portion-wise addition of LiAlH₄ (1.5 eq) at 0°C (ice bath).

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add dropwise:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water.

-

Safety Note: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution behind a blast shield. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

-

-

Filtration and Extraction: Stir the resulting mixture for 30 minutes until a white, granular solid forms. Filter the solid through a pad of Celite and wash thoroughly with ethyl acetate.

-

Drying and Concentration: Combine the filtrate and washes, dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-(Tetrahydrofuran-3-yl)methanol.

Conclusion

This compound stands out as a robust and versatile chiral building block for modern medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and the ability to be converted into a multitude of functional derivatives make it an invaluable tool for constructing complex, enantiopure drug candidates. The strategic incorporation of the (S)-tetrahydrofuran-3-yl motif can significantly enhance the ADME properties of a lead compound, accelerating the journey from discovery to clinical development.

References

-

Bianchi, D., Rudroff, F., & Mihovilovic, M. D. (2005). Synthesis of tetrahydrofuran rings as chiral building blocks for the synthesis of C-nucleosides and other natural products via enantioselective Baeyer-Villiger biooxidtions. 11th Blue Danube Symposium on Heterocyclic Chemistry. [Link]

-

3-PHENYLPROPIONALDEHYDE. Organic Syntheses. [Link]

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters. [Link]

-

(PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]

-

Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4. Chemsrc. [Link]

-

Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates... ResearchGate. [Link]

- US6147233A - Process for the preparation of 3-methyltetrahydrofuran.

- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Methyl tetrahydrofuran-3-carboxylate | 53662-85-4 [sigmaaldrich.com]

- 6. CAS 53662-85-4 | Methyl tetrahydrofuran-3-carboxylate - Synblock [synblock.com]

- 7. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 8. Methyl tetrahydrofuran-3-carboxylate | CAS#:53662-85-4 | Chemsrc [chemsrc.com]

- 9. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]

- 10. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Synthetic routes to derivatives of (S)-Methyl tetrahydrofuran-3-carboxylate

Application Note: Strategic Synthesis and Derivatization of (S)-Methyl Tetrahydrofuran-3-carboxylate

Executive Summary

This compound (S-MTHZC) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, particularly for kinase inhibitors and antiviral agents where the 3-substituted tetrahydrofuran ring acts as a privileged pharmacophore. The stereochemical integrity of the C3 position is paramount; even minor racemization can lead to significant drops in biological potency or off-target toxicity.